
(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) is a chiral organophosphorus compound that has garnered significant attention due to its unique stereochemistry and versatile applications. This compound is particularly notable for its use as a ligand in transition-metal catalysis, which is crucial in various chemical reactions, including asymmetric synthesis and cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) typically involves the preparation of P-stereogenic intermediates. One common method starts with trichlorophosphane, which is converted into a secondary phosphine oxide. This intermediate is then reacted with tert-butyl and methyl groups to form the desired phosphine compound . The reaction conditions often require an air- and moisture-stable environment to ensure the stability of the intermediates and final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The use of readily available starting materials and the development of air- and moisture-stable intermediates make the process more feasible for large-scale production . Additionally, advancements in catalytic processes have further optimized the synthesis, reducing the need for hazardous reagents and improving overall yield.
Análisis De Reacciones Químicas
Types of Reactions
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its phosphine form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the formation of phosphine-borane complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions are typically mild, making the compound versatile for various applications .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various phosphine-borane complexes. These products are valuable intermediates in further chemical synthesis and industrial applications .
Aplicaciones Científicas De Investigación
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) exerts its effects involves its role as a ligand in transition-metal catalysis. The compound coordinates with metal centers, facilitating various catalytic cycles. The molecular targets include transition metals like palladium and platinum, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butylphosphine: Similar in structure but lacks the chiral center.
Bis(diphenylphosphino)ethane: Another common ligand but with different steric and electronic properties.
1,2-Bis(diphenylphosphino)benzene: Used in similar catalytic applications but with a different backbone.
Uniqueness
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) stands out due to its chiral nature and the presence of both tert-butyl and methyl groups, which provide unique steric and electronic properties. These features enhance its effectiveness as a ligand in asymmetric catalysis and other specialized applications .
Propiedades
Fórmula molecular |
C12H26B2P2 |
|---|---|
Peso molecular |
253.9 g/mol |
InChI |
InChI=1S/C12H26B2P2/c1-11(2,3)15(7)9(13)10(14)16(8)12(4,5)6/h9-10H,1-8H3/t9-,10-,15?,16?/m1/s1 |
Clave InChI |
WHIUDQFWJJIONJ-DCYIXLHKSA-N |
SMILES isomérico |
[B][C@@H]([C@H]([B])P(C)C(C)(C)C)P(C)C(C)(C)C |
SMILES canónico |
[B]C(C([B])P(C)C(C)(C)C)P(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


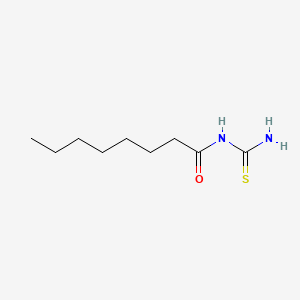

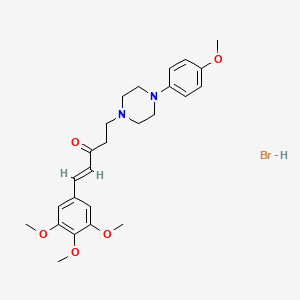
![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)
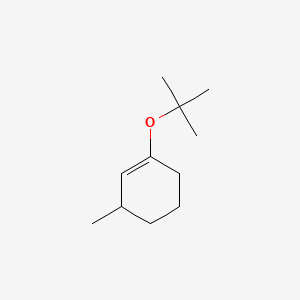

![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
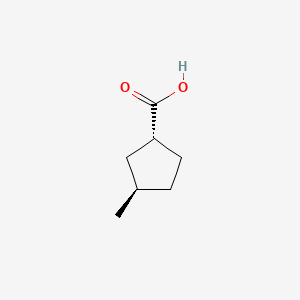
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)
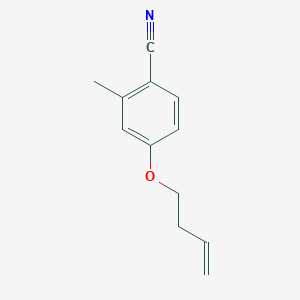
![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)

![4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-](/img/structure/B13833066.png)
![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)
